

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 5-Acetyloxolan-2-one

CAS No.: 29393-32-6

Cat. No.: B1329276

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5-Acetyloxolan-2-one, more commonly known in laboratory settings as α -Acetyl- γ -butyrolactone or simply 2-Acetylbutyrolactone (ABL), is a derivative of γ -butyrolactone, a five-membered lactone.[1][2] Its unique bifunctional nature, possessing both a lactone and a ketone moiety, establishes it as a highly versatile and valuable intermediate in organic synthesis.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and drug development.

The γ -butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and diuretic properties.[3] Consequently, **5-Acetyloxolan-2-one** serves as a readily accessible starting material for the synthesis of more complex, biologically active molecules, making a thorough understanding of its chemistry essential for innovation in the field.[2][3]

Physicochemical and Spectroscopic Profile

5-Acetyloxolan-2-one is typically a colorless to pale yellow liquid with a characteristic sweet, ester-like odor.[2][4] It is soluble in organic solvents like dimethylformamide (DMF), methanol,

and ethanol but has limited solubility in water.[1][2]

Core Properties Summary

Property	Value	Source
CAS Number	517-23-7	[1][4]
Molecular Formula	C ₆ H ₈ O ₃	[1][4]
Molar Mass	128.127 g/mol	[1]
IUPAC Name	3-Acetyloxolan-2-one	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	1.19 g/cm ³	[1]
Boiling Point	107–108 °C at 7 hPa	[1]
Flash Point	113 °C	[1]

Spectroscopic Signature

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are publicly available and serve as the primary method for confirming the identity and purity of the compound.[4]

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands corresponding to the carbonyl groups. The lactone carbonyl (C=O) stretch typically appears around 1760-1780 cm⁻¹, while the ketone carbonyl stretch is observed at a lower wavenumber, approximately 1715-1730 cm⁻¹. The presence of these two distinct peaks is a key diagnostic feature.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl group protons (a singlet around 2.2 ppm), the methine proton adjacent to both carbonyls (a triplet), and the two methylene groups of the lactone ring (multiplets).

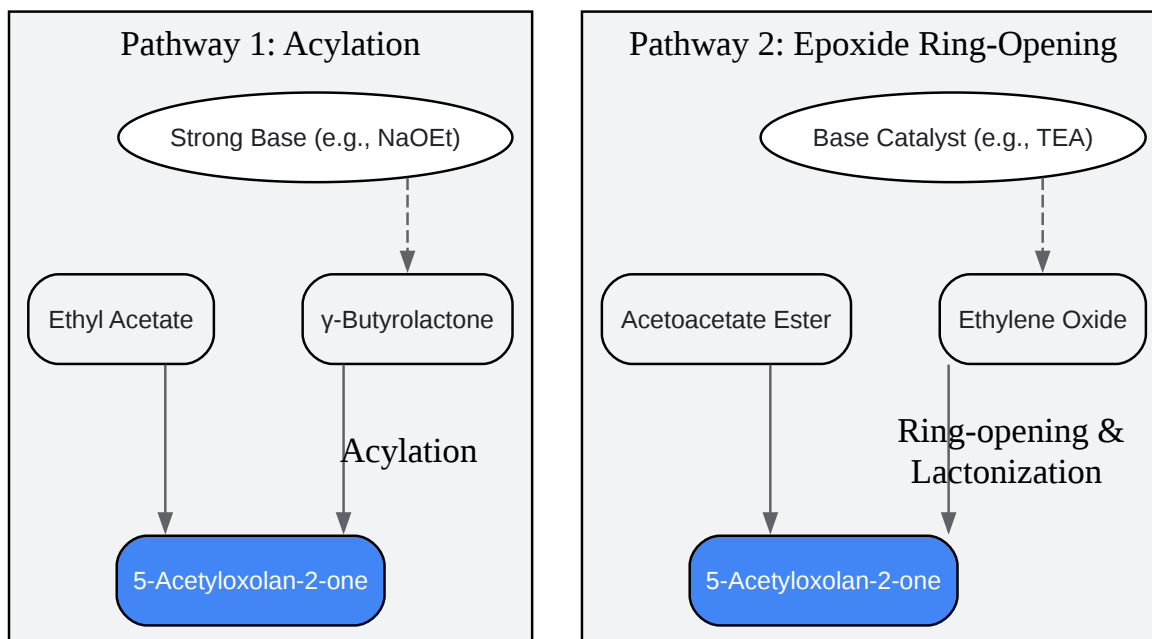
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (lactone and ketone), the methine carbon, the two methylene carbons of the ring, and the methyl carbon of the acetyl group.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns resulting from the loss of acetyl and other fragments.[4]

Synthesis and Purification

The preparation of **5-Acetyloxolan-2-one** is well-established, with two primary industrial routes. The choice of method often depends on the availability of starting materials and desired scale.

Common Synthetic Pathways

- Acylation of γ -Butyrolactone: This is a classic condensation reaction between γ -butyrolactone and an ester of acetic acid, such as ethyl acetate, conducted in the presence of a strong base like sodium ethoxide or sodium metal.[1] The base deprotonates the α -carbon of the γ -butyrolactone, which then acts as a nucleophile, attacking the carbonyl of the ethyl acetate.
- Reaction of Ethylene Oxide with an Acetoacetate Ester: This method involves the reaction of ethylene oxide with an acetoacetate ester (e.g., ethyl acetoacetate or methyl acetoacetate) under basic conditions, often catalyzed by a tertiary amine like triethylamine.[1][5] The reaction proceeds via nucleophilic ring-opening of the epoxide followed by intramolecular cyclization to form the lactone ring.



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Caption: Primary synthetic routes to **5-Acetyloxolan-2-one**.

Protocol: Synthesis via Acylation of γ -Butyrolactone

This protocol is a generalized representation. Researchers must consult specific literature and safety data for precise quantities, conditions, and handling procedures.

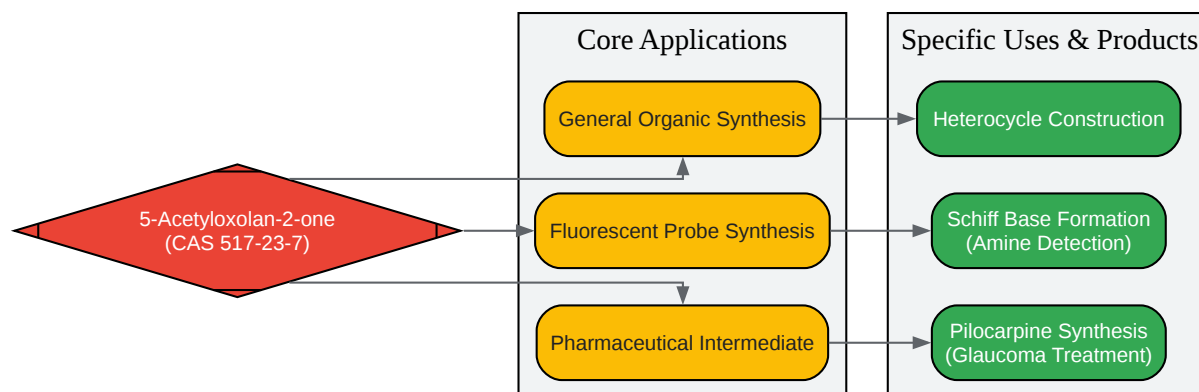
- **Reaction Setup:** A dry, inert-atmosphere reaction vessel is charged with a suitable solvent (e.g., anhydrous toluene) and a strong base (e.g., sodium ethoxide).
- **Addition of Reactants:** A mixture of γ -butyrolactone and ethyl acetate is added dropwise to the stirred base suspension at a controlled temperature to manage the exothermic reaction.
- **Reaction:** The mixture is heated under reflux for several hours to drive the condensation to completion.
- **Workup and Neutralization:** After cooling, the reaction mixture is quenched by careful addition to an acidic solution (e.g., dilute sulfuric acid). This step protonates the enolate

intermediate. The pH should be carefully controlled to be between 4 and 7 to optimize the yield.[6]

- Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover all product.
- Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity **5-Acetyloxolan-2-one**.[6]

Chemical Reactivity and Key Applications

The synthetic utility of **5-Acetyloxolan-2-one** stems from its dual reactivity. The acetyl group's carbonyl is susceptible to nucleophilic addition, while the lactone ring can be opened. The α -proton is acidic and can be removed to form an enolate, enabling further alkylation or condensation reactions.



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Caption: Application pathways for **5-Acetyloxolan-2-one**.

Intermediate in Pharmaceutical Synthesis

5-Acetyloxolan-2-one is a crucial intermediate in the synthesis of various pharmaceutical agents.[2][7] Its most notable application is in the production of Pilocarpine, a cholinergic

agonist used for the treatment of glaucoma and dry mouth.[3][7] The butyrolactone core provides the necessary stereochemical and functional framework for building the final drug molecule.

Detection of Primary Amines via Fluorescence

While **5-Acetyloxolan-2-one** itself is only weakly fluorescent, its derivatives exhibit strong UV fluorescence.[1] The exocyclic carbonyl group readily reacts with primary amines to form highly fluorescent Schiff bases (imines).[1] This reaction provides a simple and effective spectrofluorimetric method for the detection and quantification of primary amines in synthetic reaction mixtures, serving as a valuable analytical tool to confirm the successful synthesis of amine-containing compounds.[1]

Building Block for Heterocyclic Chemistry

The compound is a versatile precursor for synthesizing a variety of heterocyclic systems. For example, it can react with hydrazines to form pyrazolone derivatives, which themselves are a class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

The γ -Butyrolactone Scaffold: A Gateway to Bioactivity

The significance of **5-Acetyloxolan-2-one** is amplified by the biological importance of its core γ -butyrolactone structure. This five-membered ring is a common motif in a vast number of natural and synthetic molecules with potent pharmacological activities.[3]

Pharmacological Activity	Significance of the γ -Butyrolactone Scaffold	Source
Anticancer	Found in FDA-approved drugs like Etoposide and Teniposide, which are DNA topoisomerase inhibitors.	[3]
Anti-inflammatory	Derivatives can modulate key inflammatory pathways such as the NF- κ B signaling pathway.	[3]
Cardiovascular	Forms the core of aldosterone antagonists like Spironolactone and Eplerenone, used to treat high blood pressure and heart failure.	[3]
Antibiotic / Antifungal	The α -methylene- γ -butyrolactone ring is a natural pharmacophore for antifungal and antibiotic agents.	[3]
Neuroprotective	Certain natural phenolic γ -butyrolactones have shown neuroprotective effects against cell death in dopaminergic neurons.	[3]
Hypoglycemic	Some butyrolactone derivatives have demonstrated inhibitory activity against α -glucosidase and PTP1B, promising targets for type 2 diabetes.	[3]

Safety and Handling

As with any laboratory chemical, proper handling of **5-Acetyloxolan-2-one** is crucial. It is classified as an irritant.[4]

GHS Hazard Statement	Description	Source
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]
H335	May cause respiratory irritation	[4]

Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

5-Acetyloxolan-2-one (CAS 517-23-7) is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an ideal starting point for constructing complex molecular architectures. Its role as a key precursor to pharmaceuticals and its utility in analytical applications underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and reactivity opens doors to new synthetic strategies and the discovery of novel therapeutic agents built upon the privileged γ -butyrolactone scaffold.

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